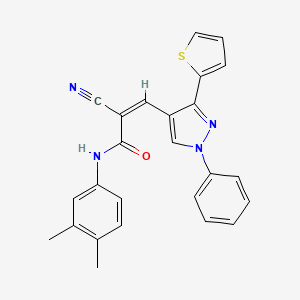

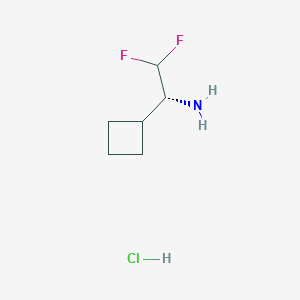

5-Fluoro-4-methylsulfanylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated pyridines, which could include 5-Fluoro-4-methylsulfanylpyridin-3-amine, involves various methods such as the Umemoto reaction and Balts-Schiemann reaction . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds has also been presented .Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-methylsulfanylpyridin-3-amine can be analyzed using tools like MolView . These tools allow for the conversion of a 2D structural formula into a 3D model .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Fluoro-4-methylsulfanylpyridin-3-amine, focusing on six unique applications:

Pharmaceutical Development

5-Fluoro-4-methylsulfanylpyridin-3-amine is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique structure, featuring both fluorine and sulfur groups, can enhance the bioavailability and metabolic stability of drug candidates. This compound is particularly useful in the development of anti-cancer and anti-inflammatory agents, where the fluorine atom can improve the binding affinity to target proteins .

Agricultural Chemistry

In agricultural chemistry, 5-Fluoro-4-methylsulfanylpyridin-3-amine is explored for its potential as a precursor to agrochemicals. The incorporation of fluorine atoms into agrochemical compounds can enhance their efficacy and environmental stability. This compound can be used to synthesize herbicides and pesticides that are more effective and have a longer duration of action .

Radiopharmaceuticals

The fluorine atom in 5-Fluoro-4-methylsulfanylpyridin-3-amine makes it a candidate for radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging. Fluorine-18, a radioactive isotope of fluorine, can be incorporated into this compound to create radiotracers for imaging various biological processes, including cancer metabolism and brain activity .

Material Science

In material science, 5-Fluoro-4-methylsulfanylpyridin-3-amine is investigated for its potential use in the synthesis of advanced materials. Its unique chemical properties can be exploited to create polymers and other materials with enhanced thermal stability and resistance to chemical degradation. These materials can be used in various industrial applications, including coatings and electronic devices .

Catalysis

This compound is also studied for its role in catalysis. The presence of both fluorine and sulfur atoms can create active sites that facilitate various chemical reactions. Researchers are exploring its use as a catalyst in organic synthesis, where it can help in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules .

Environmental Chemistry

In environmental chemistry, 5-Fluoro-4-methylsulfanylpyridin-3-amine is being researched for its potential to degrade environmental pollutants. Its unique structure allows it to participate in reactions that break down harmful chemicals into less toxic forms. This application is particularly relevant in the development of new methods for water and soil remediation .

Eigenschaften

IUPAC Name |

5-fluoro-4-methylsulfanylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2S/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDULJOUZJNDHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=NC=C1N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-methylsulfanylpyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2413906.png)

![6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2413914.png)

![diethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2413916.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbut-2-enamide](/img/structure/B2413917.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-pyridin-3-yl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2413918.png)

![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)

![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2413922.png)

![4-[(2-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2413923.png)

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)